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These application notes provide an overview and detailed protocols for several key methods

used to assess the formation of ternary complexes within a cellular context. Understanding

these interactions is crucial for elucidating signaling pathways and for the development of novel

therapeutics, such as proteolysis-targeting chimeras (PROTACs).

Introduction to Ternary Complexes
A ternary complex consists of three distinct molecules that bind together. In cell biology, this

often refers to two proteins and a small molecule, or three proteins. The formation of such

complexes can be a critical event in signal transduction, enzyme regulation, and drug action.

For example, a small molecule might induce the proximity of a target protein and an E3

ubiquitin ligase, leading to the degradation of the target. Assessing the formation of these

complexes in living cells is essential for validating drug mechanisms and understanding cellular

signaling.

This document outlines four powerful techniques for studying ternary complex formation in

cells:

Bioluminescence Resonance Energy Transfer (BRET)

Förster Resonance Energy Transfer (FRET)
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Proximity Ligation Assay (PLA)

Two-Step Co-Immunoprecipitation (Co-IP)

Bioluminescence Resonance Energy Transfer
(BRET)
Application Note:

BRET is a proximity-based assay that measures the non-radiative transfer of energy from a

bioluminescent donor to a fluorescent acceptor.[1] When the donor and acceptor molecules are

within a close proximity (typically <10 nm), the energy generated by the luciferase-catalyzed

oxidation of its substrate excites the acceptor fluorophore, resulting in light emission at the

acceptor's characteristic wavelength.[1][2] For ternary complex assessment, one protein is

fused to the donor (e.g., NanoLuc Luciferase), a second protein to the acceptor (e.g., HaloTag

labeled with a fluorescent ligand), and the third component (e.g., a small molecule degrader)

mediates their interaction.[3][4] An increase in the BRET signal upon addition of the third

component indicates the formation of the ternary complex.[3] The NanoBRET™ system is

particularly well-suited for this purpose due to the bright signal of the NanoLuc donor and the

red-shifted acceptor, which minimizes spectral overlap and background.[4]

Key Advantages:

High signal-to-background ratio as it does not require an external light source for donor

excitation, reducing autofluorescence.[5]

Suitable for live-cell kinetic measurements to monitor the formation and stability of the

complex over time.[3][4]

Quantitative data can be used to determine the potency and efficacy of small molecule

inducers.

Limitations:

Requires genetic modification of the proteins of interest to attach the donor and acceptor

tags.
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The size and orientation of the tags can potentially interfere with the natural protein-protein

interaction.

Quantitative Data for BRET-based Ternary Complex
Assays

Parameter
Example
Value/Range

Context Reference

NanoBRET™ Ratio 100 - 1500 mBU

PROTAC-induced

ternary complex

formation between

BRD4-NanoLuc and

HaloTag-VHL.

[3]

EC50 1 - 100 nM

Potency of a PROTAC

in inducing ternary

complex formation in

live cells.

[6]

Hook Effect Observed at >1 µM

High concentrations of

a bifunctional

molecule can lead to

the formation of binary

complexes, reducing

the ternary complex

signal.[7]

[3]

Experimental Protocol: NanoBRET™ Ternary Complex
Assay
This protocol is adapted for assessing the formation of a ternary complex induced by a

PROTAC, involving a target protein fused to NanoLuc® (the donor) and an E3 ligase

component fused to HaloTag® (the acceptor).[8][9]

Materials:

HEK293T cells
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Opti-MEM™ I Reduced Serum Medium

Transfection reagent (e.g., Lipofectamine® 3000)

Plasmids: Target-NanoLuc®, HaloTag®-E3 Ligase, and a negative control (e.g., HaloTag®-

only)

White, 96-well assay plates

PROTAC compound of interest

HaloTag® NanoBRET™ 618 Ligand

NanoBRET™ Nano-Glo® Substrate

Luminometer with 460 nm and >610 nm filters

Procedure:

Cell Seeding:

Culture HEK293T cells to ~80-90% confluency.

Trypsinize and resuspend cells in Opti-MEM™ to a concentration of 2 x 10^5 cells/mL.

Seed 100 µL of the cell suspension per well in a 96-well plate and incubate overnight.

Transfection:

Prepare transfection complexes according to the manufacturer's protocol. For each well,

use a 1:10 ratio of Target-NanoLuc® to HaloTag®-E3 Ligase plasmid DNA (e.g., 10 ng

Target-NanoLuc® and 100 ng HaloTag®-E3 Ligase).

Add the transfection complex to the cells and incubate for 24 hours.

Cell Plating for Assay:

Trypsinize the transfected cells and resuspend in Opti-MEM™.
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Plate 100 µL of the cell suspension (2 x 10^5 cells/mL) into a white 96-well assay plate.

Compound Treatment and Ligand Labeling:

Prepare serial dilutions of the PROTAC compound in Opti-MEM™.

Add the PROTAC dilutions to the cells.

Add the HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM to all wells.

Incubate at 37°C, 5% CO2 for at least 2 hours.

BRET Measurement:

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's

instructions.

Add the substrate to each well.

Immediately measure the luminescence at 460 nm (donor emission) and >610 nm

(acceptor emission) using a luminometer.

Data Analysis:

Calculate the NanoBRET™ ratio for each well: (Acceptor Emission / Donor Emission) *

1000.

Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-

response curve and determine the EC50 and observe any hook effect.[7]

Visualization of BRET Workflow and a Relevant
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Cell Preparation & Transfection BRET Assay Data Analysis
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NanoBRET Experimental Workflow.
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PROTAC Mechanism of Action.

Förster Resonance Energy Transfer (FRET)
Application Note:
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FRET is a distance-dependent physical process by which energy is transferred non-radiatively

from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor)

through dipole-dipole coupling.[5] This energy transfer only occurs if the donor and acceptor

are in close proximity (typically 1-10 nm) and have sufficient spectral overlap. For studying

ternary complexes, a three-fluorophore FRET approach can be employed, where three proteins

are tagged with spectrally distinct fluorophores (e.g., a blue, a green, and a red fluorescent

protein). The formation of the ternary complex is detected by sequential energy transfer from

the first donor to the second (which then acts as a donor) and finally to the third acceptor.

Alternatively, FRET can be combined with other techniques like Bimolecular Fluorescence

Complementation (BiFC) to study ternary complexes.[10][11]

Key Advantages:

Provides spatial information about protein interactions within living cells with high resolution.

Can be used to study the dynamics of complex formation and dissociation in real-time.

Different FRET methodologies (e.g., sensitized emission, acceptor photobleaching,

fluorescence lifetime imaging microscopy - FLIM) provide flexibility in experimental design.

Limitations:

Requires external excitation of the donor fluorophore, which can lead to phototoxicity and

autofluorescence.[5]

Lower signal-to-noise ratio compared to BRET.

The efficiency of FRET is highly dependent on the orientation of the fluorophores, which can

be a confounding factor.

Quantitative Data for FRET-based Ternary Complex
Assays
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Parameter
Example
Value/Range

Context Reference

FRET Efficiency (E) 10 - 40%

Percentage of energy

transferred from donor

to acceptor, indicative

of proximity.

[12]

Apparent Kd 50 - 500 nM

Dissociation constant

derived from FRET

titration experiments.

[5]

Fluorescence Lifetime

(τ)
1.5 - 2.5 ns

Decrease in the

donor's fluorescence

lifetime upon FRET is

a quantitative

measure of

interaction.

[11]

Experimental Protocol: Three-Fluorophore FRET
Imaging
This protocol outlines a general procedure for assessing ternary complex formation using three

fluorescent proteins (e.g., mCerulean as donor 1, mVenus as acceptor 1/donor 2, and mCherry

as acceptor 2).

Materials:

Mammalian cell line (e.g., HeLa)

Expression vectors for Protein1-mCerulean, Protein2-mVenus, and Protein3-mCherry

Transfection reagent

Glass-bottom imaging dishes

Confocal laser scanning microscope with spectral imaging capabilities and appropriate laser

lines and filters.
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Procedure:

Cell Culture and Transfection:

Seed HeLa cells on glass-bottom dishes.

Co-transfect the cells with the three expression vectors using a suitable transfection

reagent. Include controls with pairs of constructs and single constructs.

Incubate for 24-48 hours to allow for protein expression.

Cell Preparation for Imaging:

Replace the culture medium with imaging medium (e.g., phenol red-free DMEM).

Mount the dish on the microscope stage.

FRET Imaging (Sensitized Emission):

Donor 1 Channel: Excite mCerulean (e.g., 405 nm laser) and collect emission at its peak

(e.g., 475-525 nm).

Acceptor 1 Channel: Excite mVenus (e.g., 514 nm laser) and collect emission at its peak

(e.g., 525-575 nm).

Acceptor 2 Channel: Excite mCherry (e.g., 561 nm laser) and collect emission at its peak

(e.g., 590-650 nm).

FRET Channel 1 (Cerulean to Venus): Excite mCerulean and collect emission in the

mVenus channel.

FRET Channel 2 (Venus to Cherry): Excite mVenus and collect emission in the mCherry

channel.

Sequential FRET Channel: Excite mCerulean and collect emission in the mCherry

channel.

Image Analysis:
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Correct for background fluorescence and spectral bleed-through from the donor and

acceptor channels into the FRET channels using control samples.

Calculate the normalized FRET (NFRET) efficiency for each interaction pair and for the

sequential FRET to determine the presence of the ternary complex.

Visualization of FRET Workflow and a Relevant
Signaling Pathway
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Three-Fluorophore FRET Experimental Workflow.
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GPCR-Arrestin-Gβγ Ternary Complex Signaling.

Proximity Ligation Assay (PLA)
Application Note:

The in situ Proximity Ligation Assay (PLA) is a highly sensitive and specific method for

visualizing protein-protein interactions directly within fixed cells or tissues.[13] The technique

utilizes antibodies to target the proteins of interest. These primary antibodies are then

recognized by secondary antibodies that are conjugated to short DNA oligonucleotides (PLA

probes).[14] When the two proteins are in close proximity (<40 nm), the oligonucleotides on the
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PLA probes can be ligated to form a circular DNA template.[14][15] This DNA circle is then

amplified by rolling circle amplification, generating a long DNA product that can be detected by

fluorescently labeled probes.[14] Each interaction event appears as a distinct fluorescent spot,

which can be quantified using microscopy and image analysis software.[14][16] This method is

particularly useful for detecting weak or transient interactions and for studying the subcellular

localization of protein complexes.[13]

Key Advantages:

High sensitivity and specificity, allowing for the detection of endogenous protein interactions.

[13]

Provides spatial information on the subcellular location of the ternary complex.

The signal amplification allows for the detection of a low number of interactions.

Limitations:

Requires high-quality antibodies that are specific for the target proteins.

The assay is performed on fixed cells, so it does not provide real-time kinetic data.[13]

Quantification can be challenging due to overlapping signals at high expression levels.

Quantitative Data for PLA-based Ternary Complex
Assays
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Parameter
Example
Value/Range

Context Reference

PLA spots per cell 5 - 100+

Number of fluorescent

dots, representing

individual interaction

events.

[14]

Signal Area per Cell 10 - 500 µm²

Total fluorescent area,

useful when spots

coalesce at high

interaction levels.

[14]

Fold Change 2 - 10 fold

Increase in PLA signal

upon stimulation or

treatment compared

to control.

[17]

Experimental Protocol: In Situ PLA for Ternary Complex
Detection
This protocol describes the detection of a complex between three proteins (A, B, and C). This

requires a modification of the standard two-protein PLA, for instance, by detecting the

interaction between A and B, and then co-localizing the PLA signal with immunofluorescence

for protein C. A more advanced approach would involve three primary antibodies from different

species and three corresponding PLA probes, though this is less common. Here, we describe

the A-B interaction with co-staining for C.

Materials:

Cells grown on coverslips

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking solution (provided in commercial PLA kits)
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Primary antibodies: anti-A (e.g., rabbit), anti-B (e.g., mouse), and anti-C (e.g., goat)

conjugated to a fluorophore.

PLA probes: anti-rabbit PLUS and anti-mouse MINUS (from a commercial kit like Duolink®)

Ligation and Amplification reagents (from PLA kit)

Detection reagents (fluorescently labeled oligonucleotides from PLA kit)

Mounting medium with DAPI

Procedure:

Cell Fixation and Permeabilization:

Fix cells with 4% PFA for 15 minutes.

Wash with PBS.

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

Wash with PBS.

Blocking:

Add blocking solution and incubate in a humidity chamber for 1 hour at 37°C.

Primary Antibody Incubation:

Dilute the primary antibodies (anti-A, anti-B, and fluorescently-labeled anti-C) in the

antibody diluent provided in the kit.

Incubate the coverslips with the primary antibody cocktail overnight at 4°C in a humidity

chamber.

PLA Probe Incubation:

Wash the coverslips with the provided wash buffer.
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Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.

Incubate with the PLA probes for 1 hour at 37°C in a humidity chamber.

Ligation:

Wash the coverslips.

Add the ligation solution (containing ligase and oligonucleotides) and incubate for 30

minutes at 37°C.

Amplification:

Wash the coverslips.

Add the amplification solution (containing polymerase and fluorescently-labeled

oligonucleotides) and incubate for 100 minutes at 37°C.

Mounting and Imaging:

Wash the coverslips with the final wash buffer.

Mount the coverslips on microscope slides using mounting medium with DAPI.

Image using a fluorescence microscope, acquiring images in the DAPI, PLA signal, and

protein C channels.

Image Analysis:

Quantify the number of PLA spots per cell using software like ImageJ or Duolink®

ImageTool.[14]

Analyze the co-localization of the PLA spots with the signal from protein C to infer the

presence of the A-B-C ternary complex.

Visualization of PLA Workflow and a Relevant Signaling
Pathway
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Proximity Ligation Assay (PLA) Experimental Workflow.
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Two-Step Co-Immunoprecipitation (Co-IP)
Application Note:

Co-immunoprecipitation (Co-IP) is a classical technique used to study protein-protein

interactions. To specifically investigate ternary complexes, a two-step Co-IP approach can be

employed.[18][19] This method involves the sequential immunoprecipitation of two different

components of the putative complex.[20][21] For example, a cell lysate is first subjected to

immunoprecipitation with an antibody against the first protein (e.g., a FLAG-tagged protein).

The resulting immune complexes are then eluted under native conditions (e.g., using a

competing peptide). This eluate, which is enriched for the first protein and its binding partners,

is then subjected to a second immunoprecipitation using an antibody against the second

protein (e.g., a HA-tagged protein).[18] The final immunoprecipitate is then analyzed by

Western blotting for the presence of the third protein. The detection of all three proteins in the

final sample provides strong evidence for the existence of the ternary complex.

Key Advantages:

Provides biochemical evidence of a physical association between the three components.

Can be performed with endogenous or tagged proteins.

The two-step process significantly reduces non-specific binding and increases the

confidence in the identified interactions.[21]

Limitations:

The interactions must be stable enough to survive the cell lysis and multiple wash steps.

The elution step in the first IP must be gentle enough to not disrupt the complex.

The method does not provide information on the subcellular localization of the interaction.

Quantitative Data for Two-Step Co-IP
Quantitative data from Co-IP is often semi-quantitative and based on the intensity of bands on

a Western blot.
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Parameter
Example
Value/Range

Context Reference

Band Intensity Ratio 2 - 20 fold increase

Ratio of the third

protein's band

intensity in the final IP

compared to a

negative control (e.g.,

IgG IP).

Percentage of Co-IP 1 - 10%

Percentage of the

total amount of the

third protein that is co-

immunoprecipitated.

Experimental Protocol: Two-Step Co-IP
This protocol is for assessing a ternary complex of Protein A (FLAG-tagged), Protein B (HA-

tagged), and endogenous Protein C.[18]

Materials:

HEK293T cells co-transfected with FLAG-Protein A and HA-Protein B expression vectors.

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with

protease inhibitors).

Anti-FLAG antibody/beads (e.g., anti-FLAG M2 magnetic beads).

3xFLAG peptide for elution.

Anti-HA antibody/beads (e.g., anti-HA magnetic beads).

Primary antibodies for Western blotting: anti-FLAG, anti-HA, and anti-Protein C.

Secondary HRP-conjugated antibodies.

SDS-PAGE gels and Western blotting equipment.
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Procedure:

Cell Lysis:

Harvest transfected cells and lyse in ice-cold lysis buffer.

Clarify the lysate by centrifugation.

First Immunoprecipitation (anti-FLAG):

Incubate the cell lysate with anti-FLAG magnetic beads for 2-4 hours at 4°C.

Wash the beads 3-5 times with lysis buffer.

Elution:

Elute the bound complexes by incubating the beads with 3xFLAG peptide (e.g., 150 µg/mL

in lysis buffer) for 1 hour at 4°C.

Collect the eluate using a magnetic stand.

Second Immunoprecipitation (anti-HA):

Incubate the eluate from the first IP with anti-HA magnetic beads overnight at 4°C.

Wash the beads 3-5 times with lysis buffer.

Final Elution and Sample Preparation:

Elute the final complexes by boiling the beads in SDS-PAGE sample buffer.

Western Blot Analysis:

Resolve the samples from each step (input, first IP eluate, second IP flow-through, and

final eluate) by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Probe the membrane with primary antibodies against FLAG, HA, and Protein C.
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Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

The presence of all three proteins in the final eluate lane indicates the formation of the

ternary complex.
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Preparation First IP Second IP Analysis

Transfect Cells with
FLAG-ProtA & HA-ProtB Cell Lysis Immunoprecipitate

with anti-FLAG Beads Wash Beads Elute with
3xFLAG Peptide

Immunoprecipitate Eluate
with anti-HA Beads Wash Beads Elute with

SDS Sample Buffer
Western Blot for

ProtA, ProtB, & ProtC
Confirm Presence of

all Three Proteins

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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